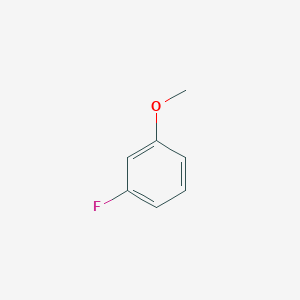

3-Fluoroanisole

Beschreibung

Eigenschaften

IUPAC Name |

1-fluoro-3-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FO/c1-9-7-4-2-3-6(8)5-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFJNOXOAIFNSBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90196567 | |

| Record name | 3-Fluoroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90196567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

456-49-5 | |

| Record name | 1-Fluoro-3-methoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=456-49-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoroanisole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000456495 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 456-49-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88277 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Fluoroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90196567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-fluoroanisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.608 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Fluoroanisole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DNQ5WQ6YZK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Fluoroanisole from m-Difluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-fluoroanisole from m-difluorobenzene, a key transformation for the production of this important intermediate in the pharmaceutical and agrochemical industries. This document details the underlying chemistry, presents validated experimental protocols, and summarizes key quantitative data to support research and development efforts.

Introduction

This compound is a valuable building block in organic synthesis, primarily utilized in the development of pharmaceuticals and agrochemicals. The introduction of a fluorine atom at the meta position of the anisole (B1667542) ring can significantly modulate the physicochemical and biological properties of a molecule, often leading to enhanced metabolic stability, binding affinity, and bioavailability. The synthesis of this compound from readily available m-difluorobenzene via nucleophilic aromatic substitution (SNAr) represents a direct and economically viable route. This guide focuses on the practical execution of this reaction, providing detailed methodologies for both large-scale industrial production and laboratory-scale synthesis.

Reaction Principle: Nucleophilic Aromatic Substitution (SNAr)

The synthesis of this compound from m-difluorobenzene proceeds via a nucleophilic aromatic substitution mechanism. In this reaction, a nucleophile, the methoxide (B1231860) ion (CH₃O⁻), attacks the electron-deficient aromatic ring of m-difluorobenzene, leading to the displacement of one of the fluoride (B91410) ions.

The reaction is facilitated by the electron-withdrawing nature of the fluorine atoms, which activate the benzene (B151609) ring towards nucleophilic attack. The attack of the methoxide ion forms a resonance-stabilized intermediate known as a Meisenheimer complex. The subsequent departure of a fluoride leaving group restores the aromaticity of the ring, yielding the final product, this compound. Given the symmetry of m-difluorobenzene, the monosubstitution selectively yields the desired this compound.

Reaction Pathway

Caption: Nucleophilic aromatic substitution pathway for this compound synthesis.

Experimental Protocols

Two distinct protocols for the synthesis of this compound from m-difluorobenzene are detailed below, representing both an industrial-scale and a laboratory-scale approach.

Protocol 1: Industrial-Scale Synthesis in Aqueous Medium[1]

This protocol describes a large-scale synthesis suitable for industrial production.

Materials:

-

m-Difluorobenzene (790 kg, 6924 mol)

-

Methanol (B129727) (265 kg, 8270 mol)

-

Potassium hydroxide (B78521) (520 kg, 9268 mol)

-

Water

-

Toluene

-

Hydrogen fluoride (for acidification)

Procedure:

-

Charge a suitable reactor with 790 kg of m-difluorobenzene, 265 kg of methanol, 520 kg of potassium hydroxide, and water.

-

Heat the reactor to 150°C and maintain this temperature for 24 hours.

-

After the reaction is complete, cool the mixture and transfer it to an acidification vessel.

-

Acidify the reaction mixture by passing hydrogen fluoride gas through it.

-

Extract the aqueous layer three times with 300 kg of toluene.

-

Combine the organic layers.

-

Purify the product by fractional distillation to obtain 866.5 kg of this compound.

Laboratory-Scale Synthesis in a Mixed Solvent System

This protocol is adapted for a laboratory setting, utilizing a potent base and a polar aprotic solvent system. While a specific yield was not reported in the source material, similar reactions typically proceed with good to excellent yields.

Materials:

-

Potassium tert-butoxide (KOtBu) (7.4 g, 66 mmol)

-

Dimethylformamide (DMF) (15 mL)

-

Methanol (3.2 mL, 79 mmol)

-

1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) (6 mL)

-

m-Difluorobenzene (2.6 mL, 26 mmol)

-

Water

-

10% Brine solution

-

Ethyl acetate (B1210297) (EtOAc)

-

Hexanes

Procedure:

-

In a round-bottom flask, dissolve 7.4 g of potassium tert-butoxide in 15 mL of dimethylformamide.

-

Slowly add 3.2 mL of methanol to the solution.

-

Add 6 mL of 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone to the mixture.

-

Heat the solution to 80°C and stir for 30 minutes.

-

Add 2.6 mL of m-difluorobenzene to the reaction mixture.

-

Continue to heat the solution at 80°C for an additional 3.5 hours.

-

Monitor the reaction progress using ¹⁹F NMR analysis.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Wash the reaction mixture with water and then twice with a 10% brine solution.

-

Dry the organic layer.

-

Concentrate the solution under reduced pressure.

-

Purify the crude product by flash chromatography using a mobile phase of 1% ethyl acetate in hexanes to yield pure this compound.

Data Presentation

The following table summarizes the quantitative data for the described synthesis protocols.

| Parameter | Protocol 1: Industrial Scale[1] | Protocol 2: Laboratory Scale |

| Starting Material | m-Difluorobenzene | m-Difluorobenzene |

| Reagents | Methanol, Potassium Hydroxide, Water | Methanol, Potassium tert-butoxide |

| Solvent(s) | Water | Dimethylformamide (DMF), 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) |

| Temperature | 150°C | 80°C |

| Reaction Time | 24 hours | 4 hours |

| Scale | 6924 mol | 26 mmol |

| Yield | ~99% (calculated) | Not Reported (Estimated >80%)* |

| Purification Method | Distillation | Flash Chromatography |

*Note: The yield for Protocol 2 was not explicitly stated in the source material. The estimated yield is based on typical outcomes for nucleophilic aromatic substitution reactions under similar conditions.

Experimental Workflow

Caption: A generalized workflow for the synthesis of this compound.

References

3-Fluoroanisole: A Comprehensive Technical Guide

CAS Number: 456-49-5

This technical guide provides an in-depth overview of 3-Fluoroanisole, a key intermediate in the pharmaceutical and agrochemical industries. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical and physical properties, synthesis protocols, spectroscopic data, and applications, with a focus on its role in the development of therapeutic agents.

Chemical and Physical Properties

This compound is a colorless liquid with a characteristic sweet, fruity odor.[1] It is a halogenated aromatic ether, combining the structural features of an aryl fluoride (B91410) and an alkyl aryl ether. This unique structure imparts specific reactivity and properties that are valuable in organic synthesis. The compound is soluble in common organic solvents but insoluble in water.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 456-49-5 | [1][2][3][4][5] |

| Molecular Formula | C₇H₇FO | [1][2][3][4][5] |

| Molecular Weight | 126.13 g/mol | [2][3][4][5] |

| Appearance | Colorless liquid | [1] |

| Odor | Sweet, fruity | [1] |

| Melting Point | -35 °C | [3] |

| Boiling Point | 158 °C at 743 mmHg | [3] |

| Density | 1.104 g/mL at 25 °C | [3] |

| Refractive Index (n²⁰/D) | 1.488 | [3] |

| Flash Point | 44 °C (111 °F) | [3] |

| Solubility | Soluble in organic solvents, insoluble in water. | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following table summarizes key spectroscopic data.

Table 2: Spectroscopic Data for this compound

| Technique | Key Features and Observations |

| ¹H NMR | Spectra available for detailed structural analysis. |

| ¹³C NMR | Spectra available for carbon skeleton characterization. |

| ¹⁹F NMR | Spectra available for fluorine environment analysis. |

| Mass Spectrometry (MS) | Molecular Ion Peak (m/z): 126. |

| Infrared (IR) Spectroscopy | Spectra available, showing characteristic C-F and C-O stretching frequencies. |

Experimental Protocols: Synthesis of this compound

Several methods for the synthesis of this compound have been reported. Below are two detailed experimental protocols.

Synthesis from m-Difluorobenzene

This method involves the nucleophilic aromatic substitution of a fluorine atom in m-difluorobenzene with a methoxy (B1213986) group.

Experimental Protocol:

-

In a reaction vessel, combine 790 kg of m-difluorobenzene, 265 kg of methanol (B129727), and 520 kg of potassium hydroxide (B78521) in water.[6]

-

Heat the reactor to 150°C and maintain the temperature for 24 hours.[6]

-

After the reaction is complete, cool the mixture and transfer it to an acidification vessel.[6]

-

Acidify the mixture by bubbling hydrogen fluoride gas through it.[6]

-

Extract the product three times with 300 kg of toluene.[6]

-

Combine the organic layers and concentrate them.[6]

-

Purify the crude product by rectification to obtain this compound.[6]

Laboratory-Scale Synthesis from 1,3-Difluorobenzene (B1663923)

This protocol is suitable for laboratory-scale synthesis.

Experimental Protocol:

-

To a solution of potassium tert-butoxide (KOtBu) (7.4 g, 66 mmol) in dimethylformamide (15 mL), slowly add methanol (3.2 mL, 79 mmol).[7]

-

Add 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) (6 mL).[7]

-

Heat the solution to 80°C for 30 minutes.[7]

-

Add 1,3-difluorobenzene (2.6 mL, 26 mmol) to the mixture.[7]

-

Continue heating at 80°C for an additional 3.5 hours.[7]

-

Cool the reaction mixture to room temperature.[7]

-

Wash the mixture with water and a 10% brine solution.[7]

-

Dry the organic layer and concentrate it to obtain the crude product.[7]

-

Purify the resulting this compound by flash chromatography (1% EtOAc in hexanes).[7]

Applications in Drug Development

The introduction of fluorine atoms into drug molecules can significantly enhance their pharmacological properties, such as metabolic stability, binding affinity, and bioavailability.[7] this compound serves as a crucial building block for introducing the fluoromethoxy-phenyl moiety into complex pharmaceutical compounds.

Synthesis of Anacetrapib Intermediate

A notable application of this compound is in the synthesis of Anacetrapib, a cholesteryl ester transfer protein (CETP) inhibitor.[7] The synthesis involves the iodination of this compound as a key step.

Mechanism of Action of Anacetrapib: CETP Inhibition

Anacetrapib functions by inhibiting the Cholesteryl Ester Transfer Protein (CETP), which plays a critical role in reverse cholesterol transport. CETP facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL).[4][8] By blocking this transfer, Anacetrapib increases HDL cholesterol ("good cholesterol") levels and decreases LDL cholesterol ("bad cholesterol") levels.[4]

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is influenced by the interplay of the electron-donating methoxy group and the electron-withdrawing fluorine atom. This makes it a versatile intermediate for various organic transformations.

References

- 1. Structure-based mechanism and inhibition of cholesteryl ester transfer protein - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. diabetesjournals.org [diabetesjournals.org]

- 4. What is Anacetrapib used for? [synapse.patsnap.com]

- 5. Cholesteryl ester transfer protein inhibition: a pathway to reducing risk of morbidity and promoting longevity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. Page loading... [guidechem.com]

- 8. bjcardio.co.uk [bjcardio.co.uk]

Physical and chemical properties of 3-Fluoroanisole

An In-depth Technical Guide to 3-Fluoroanisole for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, with the chemical formula C₇H₇FO, is a halogenated organic compound and aromatic ether.[1] It is a colorless to pale yellow liquid at room temperature with a characteristic sweet, fruity, or ether-like odor.[1] The molecule consists of a benzene (B151609) ring substituted with a fluorine atom at the meta-position and a methoxy (B1213986) group. This structure combines the features of aryl fluorides and alkyl aryl ethers, making it a valuable intermediate in organic synthesis, particularly in the fields of pharmaceuticals, agrochemicals, and materials science.[1][2] The presence of the fluorine atom can significantly alter the physicochemical and pharmacokinetic properties of molecules, a strategy often employed in drug design.[3][4]

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized below. These properties are crucial for its handling, storage, and application in various chemical reactions.

Physical Properties

The key physical characteristics of this compound are presented in the table below, providing a quick reference for laboratory and industrial use.

| Property | Value | References |

| Molecular Formula | C₇H₇FO | [1][5][6] |

| Molecular Weight | 126.13 g/mol | [5][6] |

| Appearance | Colorless to pale yellow liquid/oil | [1][7][8] |

| Odor | Sweet, fruity, ether-like | [1] |

| Melting Point | -35 °C | [7][8][9] |

| Boiling Point | 158 °C at 743 mmHg; 159 °C | [7][8][10] |

| Density | 1.104 g/mL at 25 °C; 1.107 g/cm³ at 20 °C | [8][10][11] |

| Refractive Index (n20/D) | 1.488 | [10][11] |

| Solubility | Insoluble in water; Soluble in organic solvents like Chloroform and Methanol (B129727). | [1][7] |

| Flash Point | 44 °C (111.2 °F) - closed cup | |

| Vapor Pressure | 38.3 mmHg at 25°C | [8] |

Chemical Properties

The chemical behavior of this compound is dictated by the interplay of the electron-withdrawing fluorine atom and the electron-donating methoxy group on the aromatic ring.

| Property | Description | References |

| Stability | Stable under normal temperatures and pressures. | [8] |

| Reactivity | Sensitive to strong oxidizing agents. The molecule can undergo nucleophilic aromatic substitution, with the fluorine atom being a potential leaving group, and electrophilic aromatic substitution, directed by the methoxy and fluoro groups. Reactions can also occur at the methyl group of the ether. | [1][12] |

| Hazards | Flammable liquid. May cause irritation to the skin, eyes, and respiratory system. It is considered moderately toxic upon acute exposure. | [1] |

Experimental Protocols

Several synthetic routes to this compound have been reported. Below are detailed methodologies for two common approaches.

Synthesis from 1,3-Difluorobenzene

This method involves the nucleophilic aromatic substitution of a fluorine atom in m-difluorobenzene with a methoxy group.

Protocol:

-

In a reaction kettle, add 265 kg of methanol.

-

Heat the methanol to 150 °C.

-

Add 790 kg of m-difluorobenzene and 520 kg of potassium hydroxide (B78521) and water to the kettle.

-

Maintain the reaction at 150 °C for 24 hours.

-

After the reaction is complete, cool the mixture and transfer it to an acidification kettle.

-

Acidify the mixture by passing hydrogen fluoride (B91410) through it.

-

Extract the product three times with 300 kg of toluene (B28343) each time.

-

Combine the organic layers.

-

Purify the combined extracts by concentrated rectification to obtain this compound.[13]

Synthesis from 2,6-Difluoroaniline (B139000) via Diazotization

This one-pot procedure involves the diazotization of a polyfluoroaniline followed by nucleophilic substitution and reductive removal of the diazonium group.

Protocol:

-

Perform the diazotization of 2,6-difluoroaniline in 50% sulfuric acid.

-

Add a large excess of methanol and a catalytic amount of copper powder to the reaction mixture.

-

Stir the mixture at 20 °C for 30 minutes.

-

For an improved yield, after the 30-minute stirring with methanol, add 50% hypophosphorous acid and continue stirring for 2 hours at 20 °C.

-

The product, this compound, can be identified and the yield determined by gas chromatography and NMR spectroscopy by comparison with authentic samples.[14]

Applications in Research and Drug Development

This compound is a key intermediate in the synthesis of various high-value chemicals.[15] Its utility stems from the unique properties imparted by the fluorine atom.

-

Pharmaceutical Intermediate : It is used in the synthesis of various pharmaceutical compounds.[1][2] The introduction of a fluorine atom can enhance biological activity and improve pharmacokinetic properties such as metabolic stability and membrane permeability.[1][4] It has been specifically used in the synthesis of 4-fluoro-5,6-dihydroxytryptamine and 3-fluoro- and 5-fluoronoradrenaline.[7]

-

Agrochemicals : Similar to its role in pharmaceuticals, it serves as a building block for pesticides and herbicides, where the fluorine substituent can increase efficacy.[2][15]

-

Liquid Crystals : It is an important raw material for the synthesis of fluorine-containing liquid crystal displays.[16]

-

Flavor and Fragrance : The compound is also utilized in the flavor and fragrance industry for its sweet, fruity aroma.[1]

-

Organic Synthesis : It is a versatile reagent for introducing the 3-methoxyphenyl (B12655295) group containing a fluorine atom, which is useful in constructing complex organic molecules.[17]

Visualizations

Logical Relationship of this compound Applications

Caption: Key application areas of this compound.

Experimental Workflow: Synthesis from 1,3-Difluorobenzene

Caption: Workflow for the synthesis of this compound.

References

- 1. Page loading... [guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Fluorine in drug design: a case study with fluoroanisoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pharmacyjournal.org [pharmacyjournal.org]

- 5. This compound | C7H7FO | CID 9975 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. echemi.com [echemi.com]

- 9. This compound, 98%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 10. This compound | CAS#:456-49-5 | Chemsrc [chemsrc.com]

- 11. This compound 99 456-49-5 [sigmaaldrich.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. This compound synthesis - chemicalbook [chemicalbook.com]

- 14. academic.oup.com [academic.oup.com]

- 15. Page loading... [guidechem.com]

- 16. Page loading... [guidechem.com]

- 17. nbinno.com [nbinno.com]

3-Fluoroanisole: A Technical Guide to Safe Handling and Application in Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluoroanisole is a fluorinated aromatic compound with significant applications as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and materials science products.[1] Its unique physicochemical properties, imparted by the fluorine substituent, make it a valuable building block for introducing fluorine into larger, more complex molecules, thereby enhancing their biological activity and metabolic stability.[2][3] This technical guide provides a comprehensive overview of the safety data for this compound, detailed handling precautions for laboratory and research settings, and an illustrative experimental workflow for its application in organic synthesis.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a characteristic ether-like odor.[3] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value |

| CAS Number | 456-49-5 |

| Molecular Formula | C₇H₇FO |

| Molecular Weight | 126.13 g/mol |

| Boiling Point | 158 °C at 743 mmHg (lit.) |

| Density | 1.104 g/mL at 25 °C (lit.) |

| Flash Point | 44 °C (111.2 °F) - closed cup |

| Refractive Index | n20/D 1.488 (lit.) |

| Solubility | Insoluble in water, soluble in organic solvents.[3] |

Safety and Hazard Information

This compound is classified as a flammable liquid and requires careful handling to avoid ignition. The primary hazards are associated with its flammability and potential for irritation upon contact.

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 3 | H226: Flammable liquid and vapor |

Signal Word:Warning

Potential Health Effects

-

Inhalation: May cause respiratory tract irritation.[3]

-

Skin Contact: May cause skin irritation.[3]

-

Eye Contact: May cause eye irritation and potential corneal damage.[3]

-

Ingestion: May be harmful if swallowed.

Prolonged or repeated exposure may affect the central nervous system, leading to symptoms such as headache, dizziness, and fatigue.[3]

Handling and Storage Precautions

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this compound to determine the appropriate level of personal protective equipment. The following table outlines recommended PPE.

| Protection Type | Specification |

| Eye/Face Protection | Safety glasses with side-shields or chemical goggles. A face shield may be appropriate for larger quantities or splash hazards. |

| Skin Protection | Chemically resistant gloves (e.g., nitrile rubber). Lab coat. |

| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is recommended. |

Safe Handling Procedures

-

Keep away from heat, sparks, open flames, and other ignition sources.

-

Use non-sparking tools.

-

Ground/bond container and receiving equipment to prevent static discharge.

-

Avoid contact with skin, eyes, and clothing.

-

Avoid inhalation of vapor or mist.

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

Storage Conditions

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[3]

-

Store away from incompatible materials such as strong oxidizing agents.

-

The storage area should be designated as a flammables storage area.

Emergency Procedures

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Flammable liquid and vapor. Vapors are heavier than air and may travel to a source of ignition and flash back. Containers may explode when heated.

-

Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment. Remove all sources of ignition.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.

Applications in Research and Development

This compound is a versatile building block in organic synthesis, particularly for the introduction of the fluoromethoxybenzene moiety into target molecules. This is of significant interest in drug discovery, as the incorporation of fluorine can modulate a compound's pharmacokinetic and pharmacodynamic properties.[2][4]

Use in Pharmaceutical Synthesis

This compound serves as a precursor in the synthesis of various pharmaceutical agents, including:

-

Selective serotonin (B10506) reuptake inhibitors (SSRIs)[3]

-

Antipsychotic agents[3]

-

Noradrenaline analogues

-

Quinolone antibiotics[2]

The presence of the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of the final drug product.[2]

Agrochemical and Materials Science Applications

In agrochemical research, the fluorinated aromatic scaffold of this compound is used to improve the metabolic stability and membrane permeability of pesticides and herbicides.[1][3] It is also employed in materials science for the synthesis of liquid crystals and specialty polymers.[1][2]

Experimental Workflow: Synthesis of a Fluorinated Biaryl Compound

The following section provides a representative experimental workflow for a Suzuki cross-coupling reaction using a derivative of this compound. This is a common reaction type where this building block would be utilized in a research setting.

Reaction Scheme

This workflow illustrates the synthesis of a fluorinated biaryl compound, a common scaffold in medicinal chemistry.

Caption: Suzuki cross-coupling workflow for synthesizing a fluorinated biaryl compound.

Detailed Methodology

-

Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-3-fluoroanisole (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free atmosphere.

-

Solvent and Catalyst Addition: Degassed toluene and water (e.g., in a 4:1 ratio) are added to the flask via syringe, followed by the palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0), 0.05 eq).

-

Reaction: The reaction mixture is heated to reflux (typically 80-100 °C) and stirred vigorously. The progress of the reaction is monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, the reaction mixture is cooled to room temperature. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the pure fluorinated biaryl product.

Logical Workflow for Safe Handling

The following diagram outlines the logical steps for the safe handling of this compound in a research laboratory.

Caption: Logical workflow for the safe handling of this compound in a laboratory setting.

Conclusion

This compound is a valuable chemical intermediate with broad applications in research and development. Its flammable nature and potential for irritation necessitate strict adherence to safety protocols. By understanding its properties and implementing the handling precautions outlined in this guide, researchers can safely and effectively utilize this compound in the synthesis of novel compounds with enhanced properties.

References

An In-depth Technical Guide to the Synthesis and Characterization of 3-Fluoroanisole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and application of 3-fluoroanisole and its derivatives. Fluorinated aromatic compounds are of paramount importance in medicinal chemistry and materials science, offering unique physicochemical properties that can enhance metabolic stability, binding affinity, and lipophilicity.[1][2] This document details established synthetic routes for the this compound core and its subsequent functionalization through electrophilic aromatic substitution. It provides specific experimental protocols, tabulated physical and spectroscopic data for key derivatives, and a discussion of standard characterization techniques, including NMR, IR, and mass spectrometry. The role of these compounds in drug design is highlighted, supported by visualizations of synthetic and analytical workflows to aid researchers in this field.

Introduction

This compound is an aromatic organic compound consisting of a benzene (B151609) ring substituted with a fluorine atom and a methoxy (B1213986) group at the 1 and 3 positions, respectively. The presence of the fluorine atom, a bioisostere for hydrogen with high electronegativity and a small van der Waals radius, imparts unique properties to the molecule.[1] These properties, such as increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics, make this compound and its derivatives valuable building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials like liquid crystals.[1][3] In drug development, the strategic incorporation of fluorine can significantly improve a compound's pharmacokinetic and pharmacodynamic profile.[2][4] This guide serves as a technical resource for professionals engaged in the synthesis and application of these versatile compounds.

Synthesis of this compound and its Derivatives

The synthesis of the this compound core can be achieved through several pathways, followed by functionalization to generate a diverse range of derivatives.

Core Synthesis of this compound

Common methods for synthesizing the parent this compound molecule include:

-

Nucleophilic Aromatic Substitution (SNA_r_): A prevalent method involves the reaction of 1,3-difluorobenzene (B1663923) with a methoxide (B1231860) source, such as sodium methoxide or potassium hydroxide (B78521) in methanol (B129727). The reaction is typically performed in a polar aprotic solvent like DMF at elevated temperatures.[1][5]

-

Williamson Ether Synthesis: This classic method involves the copper-catalyzed coupling of 3-fluorophenol (B1196323) with a methylating agent, such as a methyl halide, in the presence of a base.[3]

-

From Fluoroanilines: A one-pot procedure starting from polyfluoroanilines (e.g., 2,6-difluoroaniline) involves diazotization followed by nucleophilic substitution of a fluorine atom with a methoxy group from methanol, and subsequent reductive removal of the diazonium group.

Synthesis of Derivatives via Electrophilic Aromatic Substitution

The this compound ring can be further functionalized using electrophilic aromatic substitution reactions. The regioselectivity is governed by the directing effects of the existing substituents. The methoxy group (-OCH₃) is a strongly activating ortho-, para-director, while the fluorine atom (-F) is a deactivating ortho-, para-director. The powerful directing effect of the methoxy group dominates, primarily directing incoming electrophiles to the C2, C4, and C6 positions.

-

Nitration: Nitration of this compound typically yields a mixture of isomers, predominantly 2-nitro-5-fluoroanisole (6-nitro-3-fluoroanisole) and 4-nitro-3-fluoroanisole.

-

Bromination: Bromination with molecular bromine (Br₂) in the presence of a Lewis acid or in a suitable solvent system leads to the formation of bromo-3-fluoroanisole derivatives, with substitution occurring at the positions activated by the methoxy group.

Below is a diagram illustrating the general workflow for synthesizing a this compound derivative.

Experimental Protocols

Synthesis of this compound from 1,3-Difluorobenzene[1]

-

To a solution of potassium tert-butoxide (7.4 g, 66 mmol) in dimethylformamide (15 mL), slowly add methanol (3.2 mL, 79 mmol).

-

Add 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) (6 mL).

-

Heat the solution to 80°C for 30 minutes.

-

Add 1,3-difluorobenzene (2.6 mL, 26 mmol) to the mixture.

-

Continue heating at 80°C for an additional 3.5 hours, monitoring the reaction by TLC or GC.

-

After cooling to room temperature, wash the reaction mixture with water and then twice with 10% brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

-

Concentrate the mixture under reduced pressure.

-

Purify the resulting crude product by flash chromatography (e.g., 1% EtOAc in hexanes) to yield pure this compound.

Nitration of this compound to Synthesize 2-Nitro-5-fluoroanisole[6]

-

Prepare a nitrating mixture by adding nitric acid (32 mL) dropwise to acetic anhydride (B1165640) (95 mL) while stirring and maintaining the temperature between 0°C and -5°C.

-

In a separate flask, dissolve this compound (12.6 g) in acetic anhydride (100 mL).

-

Cool the this compound solution to between 0°C and -5°C in an ice-salt bath.

-

Add the pre-cooled nitrating mixture dropwise to the this compound solution, ensuring the temperature remains between 0°C and 5°C.

-

After the addition is complete, stir the reaction mixture at 0°C to 5°C for one hour.

-

Pour the reaction mixture over a large volume of crushed ice.

-

Collect the resulting precipitate by vacuum filtration.

-

Dry the solid product to obtain crude 2-nitro-5-fluoroanisole. Further purification can be achieved by recrystallization.

Physical and Spectroscopic Data

The physical and spectroscopic properties are crucial for the identification and characterization of this compound derivatives. The following tables summarize key data for the parent compound and some of its common bromo- and nitro-derivatives.

Table 1: Physical Properties of this compound and Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) |

| This compound | 456-49-5 | C₇H₇FO | 126.13 | 158 | N/A (liquid) | 1.104 |

| 2-Bromo-3-fluoroanisole | 446-59-3 | C₇H₆BrFO | 205.03 | 220 | 36-38 | ~1.53 |

| 4-Bromo-3-fluoroanisole | 458-50-4 | C₇H₆BrFO | 205.03 | 195-216 | N/A (liquid) | 1.53-1.6 |

| 2-Nitro-3-fluoroanisole | 17809-36-8 | C₇H₆FNO₃ | 171.13 | N/A | 47-48 | N/A |

| 4-Nitro-3-fluoroanisole | 61324-93-4 | C₇H₆FNO₃ | 171.13 | N/A | N/A | N/A |

| 6-Nitro-3-fluoroanisole (2-Nitro-5-fluoroanisole) | 448-19-1 | C₇H₆FNO₃ | 171.13 | 272 | 49-51 | ~1.32 |

Data compiled from references[1][5][6][7][8][9][10][11][12]. "N/A" indicates data not available or not applicable.

Table 2: Selected NMR Spectroscopic Data (in CDCl₃)

| Compound Name | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) |

| This compound | ~7.25 (t), ~6.7 (m, 3H), 3.8 (s, 3H) | ~163.5 (d, J≈245 Hz), ~160.5 (d, J≈11 Hz), ~130.5 (d, J≈10 Hz), ~110 (m), ~107 (m), ~103 (d, J≈25 Hz), ~55.5 (s) | ~ -113 |

| 4-Bromo-3-fluoroanisole | ~7.4 (dd), ~6.8 (m), ~6.6 (dd), 3.8 (s) | Data not readily available in compiled format | ~ -133 (vs C₆F₆) |

| 2-Nitro-5-fluoroanisole | ~7.8 (dd), ~7.2 (m), ~6.8 (dd), 4.0 (s) | Data not readily available in compiled format | Data not readily available in compiled format |

Note: NMR data is approximate and can vary based on solvent and experimental conditions. J-values are coupling constants in Hz. Data interpretation requires analysis of coupling patterns (d-doublet, t-triplet, m-multiplet, s-singlet).

Characterization of Derivatives

A systematic workflow is essential for the unambiguous identification and purity assessment of synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of organic molecules.

-

¹H NMR: Provides information on the number, environment, and connectivity of protons. For this compound derivatives, the aromatic region (6.5-8.0 ppm) will show complex splitting patterns due to proton-proton and proton-fluorine couplings. The methoxy group typically appears as a sharp singlet around 3.8-4.0 ppm.

-

¹³C NMR: Reveals the number of unique carbon environments. The carbon directly attached to the fluorine atom will appear as a doublet with a large one-bond coupling constant (¹J_C-F_ ≈ 245 Hz). Other carbons in the ring will also show smaller C-F couplings.

-

¹⁹F NMR: This technique is highly sensitive to the electronic environment of the fluorine atom. The chemical shift of the fluorine signal is a valuable indicator of the substitution pattern on the aromatic ring. Electron-withdrawing groups generally cause a downfield shift, while electron-donating groups cause an upfield shift.[13]

Mass Spectrometry (MS)

MS provides the molecular weight of the compound, which is crucial for confirming its identity. High-resolution mass spectrometry (HRMS) can determine the exact mass, allowing for the confirmation of the molecular formula. The fragmentation pattern can also offer structural clues.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups. For this compound derivatives, key absorbances include:

-

C-O stretch (aryl ether): ~1250 cm⁻¹

-

C-F stretch: ~1100-1200 cm⁻¹

-

Aromatic C=C stretches: ~1450-1600 cm⁻¹

-

C-H stretches (aromatic and methyl): ~2850-3100 cm⁻¹

-

N-O stretches (for nitro derivatives): ~1530 cm⁻¹ (asymmetric) and ~1350 cm⁻¹ (symmetric)

Conclusion

This compound derivatives represent a critically important class of compounds for modern drug discovery and materials science. Understanding their synthesis and the regiochemical outcomes of functionalization reactions is key to accessing novel molecular architectures. This guide has provided a foundational overview of synthetic protocols, characterization techniques, and key physical and spectroscopic data. By leveraging this information, researchers can more effectively design, synthesize, and validate new this compound-based molecules for a wide range of applications.

References

- 1. pinpools.com [pinpools.com]

- 2. par.nsf.gov [par.nsf.gov]

- 3. 4-BROMO-3-FLUOROANISOLE [chembk.com]

- 4. 2-Fluoroanisole CAS#: 321-28-8 [m.chemicalbook.com]

- 5. CAS 446-59-3 | 2607-B-23 | MDL MFCD03788540 | 2-Bromo-3-fluoroanisole | SynQuest Laboratories [synquestlabs.com]

- 6. This compound | C7H7FO | CID 9975 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. High Quality 2-Bromo-3-fluoroanisole CAS No.: 446-59-3 [qinmuchem.com]

- 9. 2-Nitroanisole | C7H7NO3 | CID 7048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2-Bromo-3-fluoroanisole | C7H6BrFO | CID 2779318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 4-Bromo-3-fluoroanisole 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 12. 5-Fluoro-2-nitroanisole | 448-19-1 [chemicalbook.com]

- 13. rsc.org [rsc.org]

Unraveling the Conformational Landscape of 3-Fluoroanisole: A Technical Guide

An in-depth exploration of the molecular structure, conformational preferences, and rotational dynamics of 3-Fluoroanisole, tailored for researchers, scientists, and professionals in drug development.

Executive Summary

This compound (C₇H₇FO) is a substituted aromatic compound of interest in medicinal chemistry and materials science. Its conformational flexibility, arising from the rotation of the methoxy (B1213986) group relative to the fluorinated benzene (B151609) ring, plays a pivotal role in its molecular recognition and physicochemical properties. This guide provides a comprehensive technical overview of the molecular structure and conformational analysis of this compound, integrating experimental data from microwave spectroscopy with high-level ab initio calculations. Key findings indicate the co-existence of two stable planar conformers, syn and anti, with the syn conformer being marginally lower in energy. Detailed structural parameters for both conformers are presented, alongside the methodologies employed for their determination.

Molecular Structure and Conformational Analysis

The molecular structure of this compound is characterized by a planar aromatic ring with a fluorine atom at the meta position and a methoxy group substituent. The primary conformational degree of freedom is the dihedral angle defined by the C-O-C plane of the methoxy group and the plane of the benzene ring.

Conformational Isomerism: The Syn and Anti Rotamers

Experimental and theoretical studies have unequivocally established that this compound exists as a mixture of two stable conformers at room temperature.[1] These conformers, or rotamers, are distinguished by the orientation of the methyl group of the methoxy moiety relative to the fluorine atom.

-

Syn Conformer (cis): In this arrangement, the methyl group is oriented on the same side of the benzene ring as the fluorine atom.

-

Anti Conformer (trans): Here, the methyl group is positioned on the opposite side of the benzene ring with respect to the fluorine atom.

The presence of both conformers has been confirmed by Fourier transform microwave spectroscopy, where distinct rotational spectra for each species were observed.[1] Ab initio calculations support these experimental findings, predicting two energy minima corresponding to these planar geometries.[1][2]

Caption: Conformational equilibrium of this compound.

Quantitative Geometric Parameters

High-resolution microwave spectroscopy coupled with isotopic substitution has enabled the precise determination of the molecular geometry for both the syn and anti conformers. These experimental structures, known as mass-dependence (r_m^(1)) structures, show excellent agreement with geometries optimized using ab initio calculations at the MP2/cc-pVTZ level of theory.[1]

Table 1: Structural Parameters of the Syn Conformer of this compound

| Parameter | MP2/cc-pVTZ (r_e) |

| Bond Lengths (Å) | |

| C1-C2 | 1.392 |

| C2-C3 | 1.389 |

| C3-C4 | 1.395 |

| C4-C5 | 1.393 |

| C5-C6 | 1.391 |

| C6-C1 | 1.394 |

| C1-O | 1.365 |

| O-C7 | 1.423 |

| C3-F | 1.361 |

| Bond Angles (°) ** | |

| ∠C6-C1-C2 | 119.8 |

| ∠C1-C2-C3 | 120.3 |

| ∠C2-C3-C4 | 118.8 |

| ∠C3-C4-C5 | 121.2 |

| ∠C4-C5-C6 | 119.7 |

| ∠C5-C6-C1 | 120.2 |

| ∠C2-C1-O | 115.3 |

| ∠C6-C1-O | 124.9 |

| ∠C1-O-C7 | 118.1 |

| ∠C2-C3-F | 118.9 |

| ∠C4-C3-F | 118.9 |

| Dihedral Angles (°) ** | |

| τ(C2-C1-O-C7) | 0.0 |

Table 2: Structural Parameters of the Anti Conformer of this compound

| Parameter | MP2/cc-pVTZ (r_e) |

| Bond Lengths (Å) | |

| C1-C2 | 1.392 |

| C2-C3 | 1.389 |

| C3-C4 | 1.395 |

| C4-C5 | 1.393 |

| C5-C6 | 1.391 |

| C6-C1 | 1.394 |

| C1-O | 1.365 |

| O-C7 | 1.423 |

| C3-F | 1.361 |

| Bond Angles (°) ** | |

| ∠C6-C1-C2 | 119.8 |

| ∠C1-C2-C3 | 120.3 |

| ∠C2-C3-C4 | 118.8 |

| ∠C3-C4-C5 | 121.2 |

| ∠C4-C5-C6 | 119.7 |

| ∠C5-C6-C1 | 120.2 |

| ∠C2-C1-O | 124.9 |

| ∠C6-C1-O | 115.3 |

| ∠C1-O-C7 | 118.1 |

| ∠C2-C3-F | 118.9 |

| ∠C4-C3-F | 118.9 |

| Dihedral Angles (°) ** | |

| τ(C2-C1-O-C7) | 180.0 |

Data sourced from ab initio calculations at the MP2/cc-pVTZ level of theory as reported by Dorris et al. (2020).[1]

Rotational Barrier and Energy Landscape

The energy difference between the syn and anti conformers is small, with the syn conformer being slightly more stable.[2] While a precise experimental value for the rotational barrier is not available, computational studies suggest a relatively low barrier to interconversion, allowing for the dynamic equilibrium between the two rotamers at ambient temperatures. The potential energy surface is characterized by two minima at dihedral angles of approximately 0° (syn) and 180° (anti), with transition states at approximately 90° and 270°.

Experimental and Computational Methodologies

The detailed characterization of this compound's conformation has been achieved through a synergistic approach combining experimental spectroscopy and theoretical calculations.

Experimental Protocol: Fourier Transform Microwave (FTMW) Spectroscopy

FTMW spectroscopy is a high-resolution technique that probes the rotational energy levels of molecules in the gas phase.[3] The precise transition frequencies are determined by the molecule's moments of inertia, which are in turn dependent on its three-dimensional structure.

Methodology:

-

Sample Introduction: A gaseous sample of this compound, typically seeded in an inert carrier gas like neon or argon, is introduced into a high-vacuum chamber via a pulsed nozzle.

-

Supersonic Expansion: The gas mixture undergoes a supersonic expansion, which cools the molecules to very low rotational and vibrational temperatures (a few Kelvin). This simplifies the resulting spectrum by populating only the lowest energy levels.

-

Microwave Excitation: A short, high-power microwave pulse is broadcast into the chamber, polarizing the molecules.

-

Free Induction Decay (FID): After the pulse, the coherently rotating molecules emit a faint microwave signal known as the Free Induction Decay (FID).

-

Detection and Signal Processing: The FID is detected by a sensitive receiver, amplified, and digitized. A Fourier transform is then applied to the time-domain signal to obtain the frequency-domain rotational spectrum.

-

Spectral Analysis: The resulting spectrum, consisting of sharp transition lines, is analyzed to determine the rotational constants for each conformer present in the sample. By analyzing the spectra of isotopically substituted species, a precise molecular structure can be derived.[1]

Caption: Experimental workflow for FTMW spectroscopy.

Computational Protocol: Ab Initio Calculations

Quantum chemical calculations are indispensable for complementing experimental data, providing insights into the geometries, relative energies, and vibrational frequencies of different conformers.

Methodology:

-

Conformational Search: An initial exploration of the potential energy surface is performed by systematically rotating the C-O bond dihedral angle to identify all possible low-energy conformers.

-

Geometry Optimization: The geometries of the identified conformers are then fully optimized without any constraints using a specific level of theory and basis set (e.g., Møller-Plesset perturbation theory, MP2, with a correlation-consistent basis set like cc-pVTZ).[1] This process finds the exact minimum energy structure for each conformer.

-

Frequency Calculations: To confirm that the optimized structures are true minima on the potential energy surface, vibrational frequency calculations are performed. All real frequencies indicate a stable structure, while an imaginary frequency would point to a transition state.

-

Energy Calculations: The relative energies of the optimized conformers are calculated to determine their relative stabilities.

-

Calculation of Molecular Properties: Other properties, such as rotational constants and dipole moments, are calculated from the optimized geometries and can be directly compared with experimental values to validate the computational model.

Caption: Workflow for computational conformational analysis.

Conclusion

The molecular structure and conformation of this compound have been rigorously characterized through the combined application of high-resolution Fourier transform microwave spectroscopy and ab initio computational methods. The molecule predominantly exists as a mixture of two planar conformers, syn and anti, with a small energy difference favoring the syn orientation. The detailed geometric parameters presented herein provide a solid foundation for understanding the structure-property relationships of this molecule and can serve as a valuable reference for its application in drug design and materials science, where precise conformational control is often a critical determinant of function. The synergistic approach of experiment and theory highlighted in this guide exemplifies a powerful paradigm for the detailed structural elucidation of flexible molecules.

References

An In-depth Technical Guide to the Reaction Mechanisms of 3-Fluoroanisole Formation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principal reaction mechanisms for the synthesis of 3-fluoroanisole, a key intermediate in the development of pharmaceuticals and agrochemicals. The document details experimental protocols, presents quantitative data in structured tables, and offers visualizations of the reaction pathways to facilitate a deeper understanding of these synthetic routes.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a prominent method for the synthesis of this compound, typically involving the reaction of a methoxide (B1231860) source with a di- or poly-substituted fluorobenzene. The most common starting material for this approach is 1,3-difluorobenzene (B1663923).

Reaction Mechanism

The SNAr mechanism for the formation of this compound from 1,3-difluorobenzene proceeds via an addition-elimination pathway. The methoxide ion, a potent nucleophile, attacks the carbon atom bearing a fluorine atom. This attack is facilitated by the electron-withdrawing nature of the fluorine atoms, which activate the aromatic ring towards nucleophilic attack. The addition of the methoxide ion forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. In the subsequent elimination step, a fluoride (B91410) ion is expelled, and the aromaticity of the ring is restored, yielding this compound.

Caption: SNAr mechanism for this compound formation.

Experimental Protocol

A representative industrial-scale protocol for the synthesis of this compound via nucleophilic aromatic substitution is as follows[1]:

-

Charging the Reactor: A reaction kettle is charged with 790 kg of m-difluorobenzene, 265 kg of methanol, 520 kg of potassium hydroxide, and water.

-

Reaction: The mixture is heated to 150°C and stirred for 24 hours.

-

Work-up: After cooling, the reaction mixture is transferred to an acidification kettle and neutralized by bubbling hydrogen fluoride gas through it.

-

Extraction: The product is extracted three times with 300 kg of toluene.

-

Purification: The combined organic layers are concentrated and purified by rectification to yield this compound.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | m-Difluorobenzene | [1] |

| Reagents | Methanol, Potassium Hydroxide | [1] |

| Solvent | Water | [1] |

| Temperature | 150°C | [1] |

| Reaction Time | 24 hours | [1] |

| Yield | 866.5 kg (from 790 kg starting material) | [1] |

Electrophilic Fluorination

The direct fluorination of anisole (B1667542) is another synthetic route to fluoroanisole isomers. This method involves the reaction of anisole with an electrophilic fluorinating agent. However, this approach generally suffers from a lack of regioselectivity, yielding a mixture of ortho, meta, and para isomers.

Reaction Mechanism

The methoxy (B1213986) group (-OCH3) of anisole is an ortho-, para-directing activator for electrophilic aromatic substitution due to its ability to donate electron density to the aromatic ring via resonance. Consequently, electrophilic attack by a fluorine cation (or a polarized fluorine source) preferentially occurs at the ortho and para positions, where the electron density is highest. The formation of this compound (the meta isomer) is a minor pathway in this reaction. The reaction proceeds through a resonance-stabilized carbocation intermediate (sigma complex), followed by deprotonation to restore aromaticity.

Caption: Regioselectivity in the electrophilic fluorination of anisole.

Experimental Protocol

A general procedure for the electrophilic fluorination of anisole using Selectfluor™ is as follows:

-

Dissolution: Dissolve anisole in a suitable solvent, such as acetonitrile (B52724) or trifluoroacetic acid.

-

Addition of Fluorinating Agent: Add the electrophilic fluorinating agent (e.g., Selectfluor™) to the solution.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up and Purification: Upon completion, the reaction is quenched, and the product mixture is extracted and purified, typically by column chromatography, to separate the isomers.

Quantitative Data

The electrophilic fluorination of anisole typically yields a mixture of isomers. The overall yield of fluoroanisoles can be high, but the proportion of the desired this compound isomer is generally low.

| Fluorinating Agent | Solvent | Temperature | Total Yield of Fluoroanisoles (%) | o:p:m Ratio | Reference |

| N-F reagent 11-2 | Excess Anisole | Not specified | 98 | Not specified | [2] |

| Selectfluor™ | Ionic Liquid | Room Temp. | ~50 | Not specified | [3] |

| N-Fluorobenzenesulfonimide (NFSI) | Neat | 100°C | 40 | Not specified | [4] |

Note: Specific yields for the meta-isomer are often not reported due to its low abundance.

Balz-Schiemann Reaction

The Balz-Schiemann reaction is a classic and reliable method for the synthesis of aryl fluorides from primary aromatic amines. For the preparation of this compound, the starting material is 3-anisidine (3-methoxyaniline).

Reaction Mechanism

The Balz-Schiemann reaction proceeds in two main stages: diazotization and thermal decomposition.

-

Diazotization: 3-Anisidine is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid, typically fluoroboric acid, HBF4) at low temperatures (0-5°C) to form the corresponding diazonium salt, 3-methoxybenzenediazonium tetrafluoroborate (B81430). This salt is often insoluble and precipitates from the reaction mixture.

-

Thermal Decomposition: The isolated and dried diazonium tetrafluoroborate salt is then heated. This thermal decomposition releases nitrogen gas and boron trifluoride, generating a highly reactive aryl cation. The fluoride ion from the tetrafluoroborate counterion then attacks the aryl cation to form this compound.

Caption: Balz-Schiemann reaction for this compound synthesis.

Experimental Protocol

A general laboratory procedure for the Balz-Schiemann reaction of 3-anisidine is as follows[5][6]:

-

Diazotization:

-

Dissolve 3-anisidine in a dilute solution of fluoroboric acid.

-

Cool the solution to 0-5°C in an ice bath.

-

Slowly add an aqueous solution of sodium nitrite while maintaining the low temperature.

-

Stir the mixture for a period to allow for the precipitation of the 3-methoxybenzenediazonium tetrafluoroborate salt.

-

-

Isolation of Diazonium Salt:

-

Filter the precipitated diazonium salt.

-

Wash the salt with cold water and then with a cold organic solvent (e.g., diethyl ether or ethanol) to aid in drying.

-

Dry the salt under vacuum. Caution: Diazonium salts can be explosive when dry and should be handled with care.

-

-

Thermal Decomposition:

-

Gently heat the dried diazonium salt in a suitable apparatus. The decomposition is often carried out without a solvent or in a high-boiling inert solvent.

-

The product, this compound, can be collected by distillation as it is formed.

-

-

Purification:

-

The collected product is typically purified by fractional distillation.

-

Quantitative Data

The Balz-Schiemann reaction generally provides good to excellent yields of aryl fluorides.

| Starting Material | Reagents | Key Conditions | Yield (%) | Reference |

| 3-Aminobenzotrifluoride | NaNO2, NaBF4, HCl | Diazotization at 0-5°C, then thermal decomposition | 87.4 | [6] |

| 4-Fluoroaniline | NaNO2, NaBF4, HCl | Diazotization at 0-5°C, then thermal decomposition | 90 | [5] |

| 2-Fluoroaniline | NaNO2, NaBF4, HCl | Diazotization at 0-5°C, then thermal decomposition | 93.2 | [5] |

Note: While a specific yield for 3-anisidine was not found in the initial search, the yields for structurally similar anilines suggest that a high yield can be expected for the synthesis of this compound via this method.

Conclusion

The synthesis of this compound can be achieved through several distinct reaction mechanisms. For large-scale and high-yield production, nucleophilic aromatic substitution of 1,3-difluorobenzene is a viable industrial method. The Balz-Schiemann reaction starting from 3-anisidine offers a reliable and high-yielding laboratory-scale synthesis with excellent regioselectivity. In contrast, electrophilic fluorination of anisole is generally not a preferred method for preparing this compound due to the formation of a mixture of isomers where the meta-substituted product is a minor component. The choice of synthetic route will ultimately depend on factors such as the desired scale of production, available starting materials, and the required purity of the final product.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. Electrophilic fluorination - Wikipedia [en.wikipedia.org]

- 3. Electrophilic aromatic substitution of electron-rich arenes with N-fluorobenzenesulfonimide (NFSI) as an electrophile - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Solubility Profile of 3-Fluoroanisole in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3-fluoroanisole, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Due to its chemical structure, this compound exhibits favorable solubility in a range of common organic solvents, a critical consideration for its application in synthetic chemistry and drug development. This document summarizes the available qualitative solubility data, outlines detailed experimental protocols for solubility determination, and presents a logical workflow for these procedures. The information herein is intended to support researchers and professionals in optimizing reaction conditions, purification processes, and formulation development involving this compound.

Introduction

This compound (C₇H₇FO) is an aromatic organic compound that has garnered significant interest in the pharmaceutical and agrochemical industries.[1] Its utility as a building block stems from the presence of the fluorine atom, which can enhance the metabolic stability and membrane permeability of target molecules.[1] Understanding the solubility of this compound in various organic solvents is paramount for its effective use in synthesis, purification, and formulation. This guide addresses this need by consolidating available solubility information and providing standardized methods for its experimental determination.

Physicochemical Properties of this compound

A brief summary of the key physicochemical properties of this compound is presented in Table 1. These properties influence its solubility behavior.

| Property | Value |

| Molecular Formula | C₇H₇FO |

| Molecular Weight | 126.13 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 158 °C at 743 mmHg |

| Density | 1.104 g/mL at 25 °C |

| Water Solubility | Insoluble |

Note: Data sourced from various chemical suppliers and databases.

Solubility of this compound in Organic Solvents

Table 2 provides a summary of the expected qualitative solubility of this compound in a selection of organic solvents based on general principles of "like dissolves like" and available information.

| Solvent | Solvent Type | Expected Solubility |

| Methanol | Polar Protic | Soluble |

| Ethanol | Polar Protic | Soluble |

| Acetone | Polar Aprotic | Soluble |

| Chloroform | Nonpolar | Soluble |

| Toluene | Nonpolar | Soluble |

| Hexane | Nonpolar | Soluble |

| Diethyl Ether | Nonpolar | Soluble |

| Dimethylformamide (DMF) | Polar Aprotic | Soluble |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble |

Disclaimer: The solubility descriptions in Table 2 are qualitative and based on general chemical principles. For precise applications, experimental determination of solubility is strongly recommended.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for the experimental determination of the solubility of a liquid analyte, such as this compound, in an organic solvent.

Method 1: Isothermal Equilibrium Method (Shake-Flask)

This is a standard and widely used method for determining the solubility of a substance in a solvent.

4.1.1. Materials and Equipment

-

This compound (analyte)

-

Organic solvent of interest

-

Analytical balance (± 0.1 mg)

-

Thermostatically controlled shaker or water bath

-

Calibrated glass vials with screw caps

-

Micropipettes

-

Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector

-

Volumetric flasks

-

Syringes and syringe filters (chemically compatible with the solvent and analyte)

4.1.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the organic solvent in a glass vial. The presence of a separate phase of this compound after equilibration is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with periodic checks to ensure equilibrium has been established (i.e., the concentration of the solute in the solvent phase does not change over time).

-

-

Sample Preparation and Analysis:

-

After equilibration, cease agitation and allow the two phases to separate completely.

-

Carefully withdraw an aliquot of the solvent phase (the supernatant) using a syringe.

-

Filter the aliquot through a syringe filter to remove any undissolved microdroplets of this compound.

-

Accurately dilute the filtered aliquot with the same organic solvent to a concentration within the calibration range of the analytical instrument.

-

Analyze the diluted sample using a pre-calibrated GC or HPLC method to determine the concentration of this compound.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound in the organic solvent of known concentrations.

-

Generate a calibration curve by plotting the analytical response (e.g., peak area) against the concentration of the standards.

-

Use the calibration curve to determine the concentration of this compound in the diluted sample.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of this compound in the solvent at the specified temperature.

-

Method 2: Visual Titration Method (for Miscibility)

This method is suitable for determining if two liquids are miscible in all proportions at a given temperature.

4.2.1. Materials and Equipment

-

This compound

-

Organic solvent of interest

-

Burette

-

Graduated cylinder or volumetric pipette

-

Glass flask or beaker

-

Stir plate and magnetic stir bar

-

Temperature-controlled environment

4.2.2. Procedure

-

Place a known volume of the organic solvent into the flask.

-

Begin stirring the solvent at a constant rate.

-

Slowly add this compound from a burette to the solvent.

-

Observe the solution for any signs of immiscibility, such as the formation of a cloudy suspension or distinct layers.

-

Continue adding this compound until a second phase appears or until a significant volume has been added without phase separation.

-

If no phase separation is observed after the addition of a large excess of this compound, the two liquids can be considered miscible.

-

To confirm miscibility, the experiment should be repeated by titrating the organic solvent into a known volume of this compound.

Logical Workflow for Solubility Determination

The following diagram illustrates a general workflow for determining the solubility of a liquid analyte like this compound in a solvent.

Caption: Experimental workflow for solubility determination.

Conclusion

This compound is a versatile chemical intermediate with high solubility in a variety of common organic solvents. While quantitative solubility data is not extensively documented, the qualitative understanding of its solubility behavior, coupled with the standardized experimental protocols provided in this guide, will enable researchers and professionals to effectively utilize this compound in their work. The provided workflow offers a systematic approach to generating precise solubility data where required, facilitating process optimization and the development of new chemical entities.

References

Spectroscopic Analysis of 3-Fluoroanisole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 3-Fluoroanisole (C7H7FO) using Fourier Transform Infrared (FTIR) spectroscopy and Mass Spectrometry (MS). It includes detailed experimental protocols, data interpretation, and a workflow for the characterization of this important fluorinated aromatic ether. This compound serves as a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds, making its unambiguous identification and characterization crucial.[1][2]

Physicochemical Properties of this compound

This compound is a colorless liquid at room temperature.[1] A summary of its key properties is presented in Table 1.

| Property | Value |

| Molecular Formula | C7H7FO[2][3][4] |

| Molecular Weight | 126.13 g/mol [2][3][4] |

| Exact Mass | 126.048093 g/mol [3][4][5] |

| Appearance | Colorless liquid[1] |

| Boiling Point | 158 °C at 743 mmHg[2] |

| Density | 1.104 g/mL at 25 °C[2] |

| Refractive Index | n20/D 1.488[2] |

| CAS Number | 456-49-5[2][3] |

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. Electron Ionization (EI) is a common method for the analysis of small organic molecules like this compound, which typically causes fragmentation of the molecule. The resulting fragmentation pattern provides a "fingerprint" that aids in structural elucidation.[6][7][8]

Experimental Protocol for GC-MS

Objective: To obtain the mass spectrum of this compound and identify its molecular ion and characteristic fragment ions.

Instrumentation:

-

Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source. A common example is a Shimadzu GCMS-QP2010 Plus or similar.[5]

-

GC Column: A non-polar column, such as a Restek XTI-5 (30 m x 0.25 mm, 0.25 µm film thickness), is suitable.[5]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.1 mL/min).[5]

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 100 µg/mL) in a volatile organic solvent such as dichloromethane (B109758) or methanol.

-

Transfer the solution to a standard 2 mL GC-MS sample vial.

Instrumental Parameters:

-

GC Oven Program: Start at a suitable temperature (e.g., 50 °C), hold for 2 minutes, then ramp to a final temperature (e.g., 250 °C) at a rate of 10 °C/min.[5]

-

Injector Temperature: 250 °C.

-

Injection Volume: 1 µL.

-

Ionization Mode: Electron Ionization (EI).

-

Mass Range: Scan from m/z 40 to 200.

Data Presentation: Mass Spectral Data

The mass spectrum of this compound is characterized by a prominent molecular ion peak and several key fragment ions. The data obtained from GC-MS analysis is summarized in Table 2.

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 126 | 99.99 | [C7H7FO]+• (Molecular Ion) |

| 96 | 42.35 | [C6H5F]+• |

| 83 | 33.28 | [C5H4F]+ |

| 97 | 11.90 | [C6H6F]+ |

| 57 | 11.32 | [C4H9]+ or [C3H5O]+ |

(Data sourced from PubChem, based on NIST Mass Spectrometry Data Center and MassBank of North America)[3]

Interpretation of Fragmentation Pattern

The fragmentation of this compound under EI conditions can be rationalized as follows:

-

Molecular Ion (m/z 126): The peak at m/z 126 corresponds to the intact molecule with one electron removed.

-

Loss of CH2O (m/z 96): The fragment at m/z 96 likely results from the loss of a neutral formaldehyde (B43269) (CH2O) molecule from the molecular ion.

-

Further Fragmentation: The other observed peaks at m/z 83, 97, and 57 correspond to further fragmentation of the aromatic ring and methoxy (B1213986) group. Aromatic structures are relatively stable, leading to prominent molecular ion peaks.[11]

Fourier Transform Infrared (FTIR) Spectroscopy Analysis

FTIR spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas.[12][13] An FTIR spectrometer simultaneously collects high-spectral-resolution data over a wide spectral range. This is a powerful tool for identifying the functional groups present in a molecule, as different functional groups absorb infrared radiation at characteristic frequencies.

Experimental Protocol for FTIR

Objective: To obtain the infrared spectrum of liquid this compound to identify its characteristic vibrational modes.

Instrumentation:

-